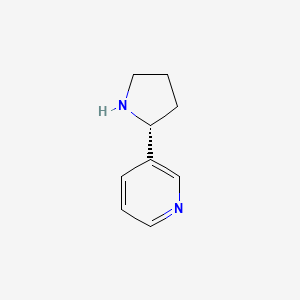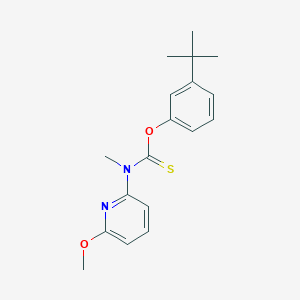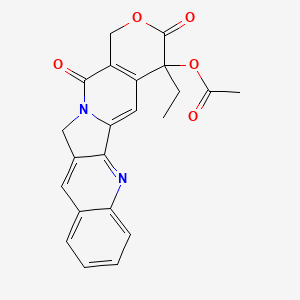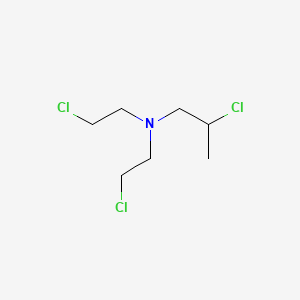
6-羟色胺
概述
描述
科学研究应用
6-Hydroxytryptamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tryptamine derivatives.
Biology: It plays a crucial role in studying neurotransmission and neurobiology.
Medicine: It is a target for various drugs used to treat psychiatric disorders such as depression and anxiety.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
Target of Action
6-Hydroxytryptamine, also known as 3-(2-aminoethyl)-1H-indol-6-ol, is a derivative of serotonin, a monoamine neurotransmitter . It primarily targets serotonin receptors in the brain and throughout the body . These receptors, including the 5-HT1 subgroup, play key roles in various physiological and pathophysiological processes .
Mode of Action
6-Hydroxytryptamine interacts with its targets, the serotonin receptors, by binding to them and initiating a series of biochemical reactions . This interaction leads to changes in the function of these receptors and the cells they are located in. For instance, the activation of serotonin receptors can lead to increased stimulation of myenteric neurons and gastrointestinal motility .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step. This is followed by the decarboxylation of 5-HTP to finally form 5-HT . The activation of serotonin receptors can influence several downstream effects, including the regulation of mood, sleep, digestion, and other physiological processes .
Pharmacokinetics
The pharmacokinetics of 6-Hydroxytryptamine are similar to those of other selective serotonin reuptake inhibitors (SSRIs). SSRIs are known for their ability to reversibly block the reuptake of serotonin in the synaptic cleft . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can greatly impact their bioavailability and therapeutic efficacy.
Result of Action
The action of 6-Hydroxytryptamine at the molecular and cellular level results in a variety of effects. It regulates cell proliferation, migration, and maturation in a variety of cell types, including renal proximal tubular cells, endothelial cells, mast cells, neurons, and astrocytes . It also plays a significant role in renal metabolism, glomerular function, and renal vascular tone .
Action Environment
The action, efficacy, and stability of 6-Hydroxytryptamine can be influenced by various environmental factors. Additionally, the activation of serotonin by certain agonists can lead to the inhibition of inflammation .
生化分析
Biochemical Properties
6-Hydroxytryptamine is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is monoamine oxidase, which catalyzes the oxidation of 6-Hydroxytryptamine to produce 5-hydroxyindoleacetic acid . Additionally, 6-Hydroxytryptamine binds to several types of serotonin receptors, including 5-HT1, 5-HT2, and 5-HT3, which are G-protein coupled receptors involved in various signaling pathways .
Cellular Effects
6-Hydroxytryptamine has significant effects on various cell types and cellular processes. In the central nervous system, it influences neuronal activity by binding to serotonin receptors on neurons, thereby modulating neurotransmission . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Hydroxytryptamine can activate the cAMP signaling pathway, leading to changes in gene expression and cellular responses . In the gastrointestinal tract, it regulates intestinal movements by acting on enterochromaffin cells .
Molecular Mechanism
The molecular mechanism of 6-Hydroxytryptamine involves its binding to specific serotonin receptors, which triggers a cascade of intracellular events. Upon binding to its receptors, 6-Hydroxytryptamine can activate or inhibit adenylate cyclase, leading to changes in the levels of cyclic AMP . This, in turn, affects various downstream signaling pathways, including protein kinase A and CREB, which are involved in gene expression and cellular responses . Additionally, 6-Hydroxytryptamine can modulate ion channels and influence neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxytryptamine can change over time. It is relatively stable under physiological conditions but can be degraded by monoamine oxidase . Long-term exposure to 6-Hydroxytryptamine can lead to desensitization of serotonin receptors, resulting in altered cellular responses . In vitro studies have shown that prolonged exposure to 6-Hydroxytryptamine can affect neuronal plasticity and synaptic strength .
Dosage Effects in Animal Models
The effects of 6-Hydroxytryptamine vary with different dosages in animal models. Low doses of 6-Hydroxytryptamine can enhance mood and cognitive function, while high doses can lead to adverse effects such as anxiety and hyperactivity . In some cases, excessive doses of 6-Hydroxytryptamine can be toxic and lead to serotonin syndrome, characterized by symptoms such as agitation, confusion, and rapid heart rate .
Metabolic Pathways
6-Hydroxytryptamine is involved in several metabolic pathways. It is synthesized from tryptophan via the intermediate 5-hydroxytryptophan, catalyzed by the enzyme tryptophan hydroxylase . The primary metabolic pathway for 6-Hydroxytryptamine involves its oxidation by monoamine oxidase to produce 5-hydroxyindoleacetic acid, which is then excreted by the kidneys . Additionally, 6-Hydroxytryptamine can be metabolized through the kynurenine pathway .
Transport and Distribution
6-Hydroxytryptamine is transported and distributed within cells and tissues through various mechanisms. It is taken up by serotonin transporters, which are high-affinity, low-capacity transporters that facilitate its reuptake into presynaptic neurons . This reuptake process is crucial for terminating the signaling of 6-Hydroxytryptamine and recycling it for future use . Additionally, 6-Hydroxytryptamine can be transported by organic cation transporters and plasma membrane monoamine transporters .
Subcellular Localization
The subcellular localization of 6-Hydroxytryptamine is primarily within synaptic vesicles in presynaptic neurons . It is released into the synaptic cleft upon neuronal activation and binds to serotonin receptors on postsynaptic neurons . The localization of 6-Hydroxytryptamine within synaptic vesicles is facilitated by vesicular monoamine transporters, which actively transport it into the vesicles . This subcellular localization is essential for its role in neurotransmission and synaptic signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxytryptamine typically involves the hydroxylation of tryptamine. One common method is the use of tryptophan hydroxylase, an enzyme that catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, which is then decarboxylated to produce 6-Hydroxytryptamine .
Industrial Production Methods: Industrial production of 6-Hydroxytryptamine often involves microbial fermentation processes using genetically engineered strains of bacteria or yeast that express tryptophan hydroxylase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of 6-Hydroxytryptamine .
化学反应分析
Types of Reactions: 6-Hydroxytryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by monoamine oxidase to form 5-hydroxyindoleacetic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase is a common reagent used for the oxidation of 6-Hydroxytryptamine.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products:
Oxidation: The major product of oxidation is 5-hydroxyindoleacetic acid.
Substitution: The products depend on the specific reagents used but can include various substituted tryptamines.
相似化合物的比较
5-Hydroxytryptamine (Serotonin): Similar in structure but differs in the position of the hydroxyl group.
5-Methoxytryptamine: Another derivative with a methoxy group instead of a hydroxyl group.
N-Methylserotonin: A methylated derivative of serotonin.
Uniqueness: 6-Hydroxytryptamine is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at serotonin receptors. This distinct structure allows it to interact differently with various receptors and enzymes compared to other tryptamine derivatives .
属性
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTKTNRVJAMKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196105 | |
| Record name | 6-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-31-2 | |
| Record name | 6-Hydroxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)-1H-indol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tetrapotassium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B1212502.png)


